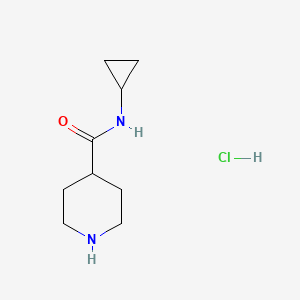
N-cyclopropylpiperidine-4-carboxamide hydrochloride
Vue d'ensemble
Description
“N-cyclopropylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 937683-79-9 . Its molecular weight is 168.24 .
Molecular Structure Analysis
The InChI code for “N-cyclopropylpiperidine-4-carboxamide” is1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“N-cyclopropylpiperidine-4-carboxamide” is a powder .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has been conducted on the synthesis of various cyclopropane carboxamide derivatives and their biological screenings. For instance, studies have demonstrated the preparation of cyanopyridine derivatives with good biological and therapeutic activities, indicating wide applications in pharmaceuticals and agriculture. These derivatives, including some new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide types, were synthesized by condensation reactions, showing potential antimicrobial activities (Akbari, 2018).
Pharmaceutical Applications
The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been explored, with some derivatives showing promising in vitro and in vivo activities. This suggests the potential of cyclopropane carboxamide derivatives in developing new antipsychotic medications (Norman et al., 1996). Additionally, research into cyclopropane carboxamide derivatives as CGRP receptor inhibitors outlines the development of stereoselective and economical syntheses for these compounds, highlighting their significance in treating conditions related to the calcitonin gene-related peptide (Cann et al., 2012).
Chemical Synthesis Techniques
Efforts in synthesizing cyclopropane carboxamides have led to the development of scalable and facile synthetic processes. For example, a novel process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was established, demonstrating the importance of cyclopropane carboxamides in developing treatments for central nervous system disorders (Wei et al., 2016).
Conformational and Structural Studies
Research also extends to conformational and structural studies of cyclopropane carboxamides, providing insights into their chemical properties and potential applications. For instance, the synthesis and crystal structure of a molecule with antiproliferative activity, incorporating a cyclopropane carboxamide group, were detailed, indicating significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(11-8-1-2-8)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSDZSCDXYWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


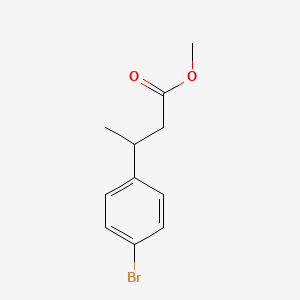

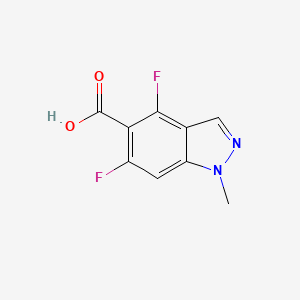
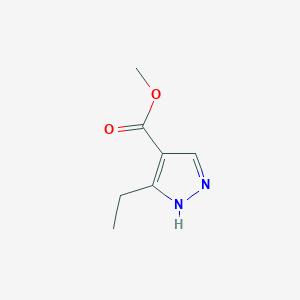


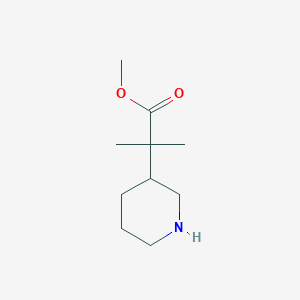
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)


![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
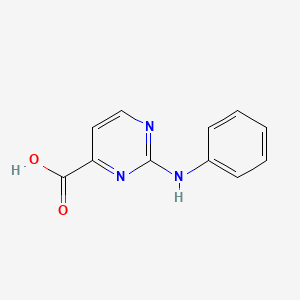
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)

